REACTION_CXSMILES
|
[O:1]1[C:5]2=[C:6]([NH2:10])[N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.C1C(=O)N([I:18])C(=O)C1>C(#N)C>[I:18][C:9]1[CH:8]=[N:7][C:6]([NH2:10])=[C:5]2[O:1][CH:2]=[CH:3][C:4]=12
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C1=C(N=CC2)N
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 20% aqueous sodium thiosulfate solution (20 mL)
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (70 mL)
|
Type
|
WASH
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Details
|
The organic layer was washed with aqueous 20% sodium thiosulfate solution (20 mL), water (2×50 mL), and brine (40 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography (25% ethyl acetate:hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=C(N=C1)N)OC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |